Introduction: The Convergence of Boron and Heterocyclic Chemistry
Introduction: The Convergence of Boron and Heterocyclic Chemistry
An In-depth Technical Guide to (2,4-Dimethylpyrazol-3-yl)boronic acid for Advanced Research and Drug Development
In the landscape of modern medicinal chemistry and organic synthesis, the strategic combination of unique chemical moieties often leads to compounds with significant therapeutic potential and synthetic versatility. Boronic acids, a class of organoboranes, have risen from chemical curiosities to indispensable tools, largely due to their stability, low toxicity, and remarkable utility in carbon-carbon bond formation.[1][2] Their incorporation into drug discovery programs has accelerated in recent decades, culminating in several FDA-approved drugs that leverage the unique chemical properties of the boronic acid group.[1][3][4]
Parallel to this, heterocyclic scaffolds, particularly the pyrazole ring system, are privileged structures in drug design, appearing in a multitude of approved pharmaceuticals. The pyrazole motif is a versatile pharmacophore, capable of engaging in various biological interactions. This guide focuses on the convergence of these two powerful chemical entities in the form of (2,4-Dimethylpyrazol-3-yl)boronic acid . We will explore its fundamental properties, synthesis, and critical applications, providing researchers and drug development professionals with a comprehensive technical overview of this valuable synthetic building block.
Core Chemical Identity and Physicochemical Properties
(2,4-Dimethylpyrazol-3-yl)boronic acid is a specialty building block primarily used in research and development. Its identity is established by its unique Chemical Abstracts Service (CAS) number.
| Property | Value | Source |
| CAS Number | 1876473-40-3 | [5] |
| Molecular Formula | C₅H₉BN₂O₂ | Calculated |
| Molecular Weight | 139.95 g/mol | Calculated |
| Physical Form | Typically a solid (White to off-white) | Inferred from similar compounds |
| Storage Conditions | Cold-chain transportation recommended; Store under inert atmosphere, preferably refrigerated or frozen (-20°C) | [5][6] |
Note: Detailed experimental data such as melting point, boiling point, and solubility are not widely published and should be determined empirically. As with many boronic acids, it may be prone to dehydration to form a cyclic trimer (a boroxine).[7][8]
Synthesis Strategy: A Mechanistic Perspective
The synthesis of heterocyclic boronic acids like (2,4-Dimethylpyrazol-3-yl)boronic acid typically follows a well-established organometallic pathway. The most common and field-proven approach involves a halogen-metal exchange followed by borylation.
Proposed Synthetic Workflow:
The synthesis logically begins with a halogenated precursor, 3-bromo-2,4-dimethylpyrazole. The choice of a bromine or iodine substituent is strategic; it provides a reactive handle for metallation without being overly unstable.
Figure 1: Proposed synthetic route for (2,4-Dimethylpyrazol-3-yl)boronic acid.
Step-by-Step Protocol & Mechanistic Rationale:
-
Halogen-Metal Exchange: The process is initiated by deprotonating the C3 position of the pyrazole ring. This is achieved by treating the starting material, 3-bromo-2,4-dimethylpyrazole, with a strong organolithium base (like n-butyllithium) or a Grignard reagent at very low temperatures (typically -78°C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The extremely low temperature is critical to prevent side reactions and ensure kinetic control, favoring the desired lithiation over other potential pathways. This step generates a highly reactive pyrazol-3-yl-lithium intermediate.
-
Borylation: The nucleophilic lithium intermediate is then quenched with an electrophilic boron source. Trialkyl borates, such as triisopropyl borate (B(OiPr)₃), are ideal for this purpose. The pyrazolyl carbanion attacks the electron-deficient boron atom, displacing one of the alkoxide groups to form a lithium boronic ester adduct. This reaction is typically performed at the same low temperature to control its exothermicity.
-
Acidic Workup: The final step is the hydrolysis of the boronic ester. The reaction mixture is carefully warmed and treated with an aqueous acid (e.g., dilute HCl). This protonates the alkoxide groups, which are then eliminated as alcohol, and hydrolyzes the B-O bonds to yield the final (2,4-Dimethylpyrazol-3-yl)boronic acid product.
This synthetic sequence is highly modular and widely employed for preparing a vast array of aryl and heteroaryl boronic acids.[9]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (2,4-Dimethylpyrazol-3-yl)boronic acid in research and drug development is as a key building block in the Suzuki-Miyaura cross-coupling reaction.[10] This Nobel Prize-winning reaction is one of the most powerful methods for constructing C-C bonds, specifically for linking aryl or heteroaryl fragments.[11]
The Catalytic Cycle:
The reaction couples the pyrazole moiety from the boronic acid with an organic halide (R-X, where R is another molecular fragment and X is typically Br, I, or OTf) in the presence of a palladium catalyst and a base.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Explanation of the Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R-X), forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic group is transferred from boron to palladium. The base (e.g., Na₂CO₃, K₂CO₃) activates the boronic acid by forming a more nucleophilic boronate complex ('ate' complex), which facilitates the transfer of the 2,4-dimethylpyrazolyl group to the palladium center, displacing the halide.[10][12]
-
Reductive Elimination: The two organic fragments (R and the pyrazolyl group) on the palladium center couple and are eliminated from the metal, forming the final product (R-Ar) and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[10]
Significance in Drug Discovery:
The use of (2,4-Dimethylpyrazol-3-yl)boronic acid in Suzuki couplings allows for the direct and efficient incorporation of the substituted pyrazole scaffold into lead compounds. This is invaluable in structure-activity relationship (SAR) studies, where chemists systematically modify a molecule to optimize its biological activity and pharmacokinetic properties. The pyrazole ring itself is a well-known bioisostere for other functional groups and can participate in hydrogen bonding and other key interactions with biological targets.[13]
Safety, Handling, and Storage
As a fine chemical intended for laboratory use, (2,4-Dimethylpyrazol-3-yl)boronic acid requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general safety protocols for boronic acids apply.
General Hazards:
-
Eye Irritation: Causes serious eye irritation.[14][15][16][17]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[16][17]
Recommended Handling Procedures:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[15][17]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14]
-
Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable, closed container for disposal.[15]
Storage Recommendations:
-
Container: Keep the container tightly closed and store it in a dry, cool place.[16]
-
Atmosphere: For long-term stability and to prevent degradation (deboronation or oxidation), storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6]
-
Temperature: As recommended by suppliers, refrigeration or freezing (-20°C) is optimal for maintaining the compound's integrity.[6][18]
Conclusion
(2,4-Dimethylpyrazol-3-yl)boronic acid stands as a potent and highly valuable reagent for the modern synthetic and medicinal chemist. Its true power lies in its role as a versatile building block, enabling the swift and efficient construction of complex molecules through robust methodologies like the Suzuki-Miyaura cross-coupling. By providing a direct route to incorporating the medicinally relevant dimethylpyrazole scaffold, it serves as a key enabler in the design and synthesis of novel small molecules for drug discovery and materials science. Proper understanding of its properties, synthesis, and handling is paramount for any researcher looking to leverage its full synthetic potential.
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Fisher Scientific. (2012). Safety Data Sheet.
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TCI Chemicals. (2025). Safety Data Sheet.
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Chem-Impex. [3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid.
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Silva, M.P., Saraiva, L., Pinto, M., & Sousa, M.E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
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Diva-Portal.org. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids.
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Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry.
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